![molecular formula C7H6N2S2 B11909244 2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)
2-(Methylthio)thieno[2,3-d]pyrimidine
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Overview
Description
2-(Methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thieno[2,3-d]pyrimidine core structure with a methylthio substituent at the second position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . Another approach includes the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation . These methods yield the desired compound with varying efficiencies and purities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thieno[2,3-d]pyrimidine core and the methylthio substituent.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide to introduce various functional groups at the second position.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Scientific Research Applications
Antibacterial Applications
Mechanism of Action and Efficacy
Recent studies have identified thieno[2,3-d]pyrimidine derivatives as promising antibacterial agents. These compounds have shown significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). For instance, a study demonstrated that certain thieno[2,3-d]pyrimidinedione derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L against these resistant strains, indicating potent antibacterial properties with low cytotoxicity towards mammalian cells .
Structure-Activity Relationships
The exploration of structure-activity relationships (SAR) has been pivotal in understanding how modifications to the thieno[2,3-d]pyrimidine structure can enhance antibacterial efficacy. A screening campaign revealed that specific modifications could improve activity against Mycobacterium tuberculosis and other prokaryotes by generating metabolites that exert their effects through nitroreductase activation pathways . This highlights the potential for developing novel prodrugs based on this scaffold.
Anticancer Properties
Targeting Cancer Cells
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer potential, particularly against triple-negative breast cancer cells. These compounds can inhibit key signaling pathways involved in tumor growth, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. A series of synthesized derivatives demonstrated significant cytotoxicity against MDA-MB-231 cells, a model for triple-negative breast cancer .
Mechanistic Insights
Research has elucidated the mechanisms through which these compounds exert their anticancer effects. For example, certain derivatives were found to induce G2/M phase arrest in cancer cells and promote apoptosis. Additionally, they inhibited tubulin polymerization, which is critical for cell division and proliferation . The ability to overcome multidrug resistance mechanisms further underscores their therapeutic potential.
Other Biological Activities
Anti-inflammatory and Antidiabetic Effects
Beyond antibacterial and anticancer activities, thieno[2,3-d]pyrimidine compounds have also been explored for their anti-inflammatory and antidiabetic properties. Studies indicate that these derivatives can modulate inflammatory pathways and exhibit insulin sensitizing effects, making them candidates for treating conditions like diabetes and chronic inflammation .
Summary of Findings
The following table summarizes the key applications of 2-(Methylthio)thieno[2,3-d]pyrimidine:
Application | Target | Efficacy | Mechanism |
---|---|---|---|
Antibacterial | MRSA, VRE | MIC: 2-16 mg/L | Inhibition of bacterial growth via metabolic activation |
Anticancer | Triple-negative breast cancer | Significant cytotoxicity against MDA-MB-231 | Induction of apoptosis; G2/M phase arrest |
Anti-inflammatory | Inflammatory pathways | Modulation of inflammatory responses | Inhibition of pro-inflammatory cytokines |
Antidiabetic | Insulin sensitivity | Enhanced glucose uptake in cells | Activation of insulin signaling pathways |
Mechanism of Action
The mechanism of action of 2-(Methylthio)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a thyroid-stimulating hormone receptor antagonist, it inhibits the receptor’s activity, thereby reducing the production of thyroid hormones . In anticancer applications, the compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
2-(Methylthio)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
5-amino-N-(tert-butyl)-4-(4-iodophenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide (TP48): This compound also acts as a thyroid-stimulating hormone receptor antagonist but has different substituents that may affect its potency and selectivity.
Thieno[2,3-d]pyrimidine derivatives with various substituents: These compounds exhibit diverse biological activities, including anticancer and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-(Methylthio)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a fused thiophene and pyrimidine ring. The methylthio group enhances its pharmacological properties, contributing to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
- Antiviral Properties : It shows promise in inhibiting viral replication.
- Hormonal Modulation : The compound has been studied for its effects on gonadotropin receptors.
Anticancer Activity
Recent studies have shown that this compound exhibits potent anticancer properties. A comparative analysis of its cytotoxicity against different cancer cell lines is summarized in Table 1.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 14.5 ± 0.30 | |
HCT-116 (Colon) | 11.94 ± 0.30 | |
PC-3 (Prostate) | 19.4 ± 0.22 |
The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is critical in many cancers.
Antiviral Properties
The antiviral activity of this compound has been explored in vitro, showing effectiveness against specific viral strains. This activity is attributed to the compound's ability to interfere with viral replication processes.
Hormonal Modulation
In studies focused on reproductive health, this compound has exhibited both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) receptor agonistic activities. This dual action suggests potential applications in fertility treatments and hormonal therapies .
Case Studies
- Cytotoxicity Study : A study conducted on MCF-7 cells indicated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
- Hormonal Activity Assessment : In a clinical setting, the compound was tested for its ability to modulate LH and FSH levels in patients undergoing fertility treatments. Results indicated a significant increase in hormonal levels post-treatment.
Properties
IUPAC Name |
2-methylsulfanylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-10-7-8-4-5-2-3-11-6(5)9-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZBKGYEGKFJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=CSC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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